molecular formula C16H14BrN3 B13930641 1-(2-Bromophenyl)-3-methyl-4-phenyl-1h-pyrazol-5-amine

1-(2-Bromophenyl)-3-methyl-4-phenyl-1h-pyrazol-5-amine

Cat. No.: B13930641
M. Wt: 328.21 g/mol
InChI Key: WLUKTZFBRPIHNY-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-3-methyl-4-phenyl-1h-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromophenyl group at position 1, a methyl group at position 3, and a phenyl group at position 4. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(2-Bromophenyl)-3-methyl-4-phenyl-1h-pyrazol-5-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(2-Bromophenyl)-3-methyl-4-phenyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include halogens, acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-(2-Bromophenyl)-3-methyl-4-phenyl-1h-pyrazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2-Bromophenyl)-3-methyl-4-phenyl-1h-pyrazol-5-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

1-(2-Bromophenyl)-3-methyl-4-phenyl-1h-pyrazol-5-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromophenyl group, which influences its reactivity and interactions with other molecules.

Properties

Molecular Formula

C16H14BrN3

Molecular Weight

328.21 g/mol

IUPAC Name

2-(2-bromophenyl)-5-methyl-4-phenylpyrazol-3-amine

InChI

InChI=1S/C16H14BrN3/c1-11-15(12-7-3-2-4-8-12)16(18)20(19-11)14-10-6-5-9-13(14)17/h2-10H,18H2,1H3

InChI Key

WLUKTZFBRPIHNY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C2=CC=CC=C2)N)C3=CC=CC=C3Br

Origin of Product

United States

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